Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- is a heterocyclic compound that features a fused indene and pyrrole ring system
Preparation Methods
The synthesis of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- can be achieved through several synthetic routes. One efficient method involves the chemoselective N-acylation/cyclization/Wittig reaction sequence . This process includes the formation of a spiro-indene intermediate, which further reacts with phosphine to generate the desired indeno[1,2-b]pyrrole derivative. Industrial production methods may involve similar multi-step reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved in these interactions are still under investigation, with ongoing research aiming to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- can be compared with other indeno[1,2-b]pyrrole derivatives, such as:
- Indeno[1,2-b]pyrrole-2-carboxaldehyde, 3-ethyl-1,4-dihydro-
- Indeno[1,2-b]pyrrole-2-carboxaldehyde, 3-methyl-1,4-dihydro- These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and applications. The uniqueness of Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl- lies in its specific functional groups, which confer distinct properties and potential uses .
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-methyl-1,4-dihydroindeno[1,2-b]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO/c1-8-11-6-9-4-2-3-5-10(9)13(11)14-12(8)7-15/h2-5,7,14H,6H2,1H3 |
InChI Key |
DWFLFKMSGDOTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1CC3=CC=CC=C32)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.